6-Chloro-6-deoxygalactose

Male Contraception Sperm Metabolism Glycolysis Inhibition

Researchers probing hexose transporter selectivity often lack well-defined C6-substituted galactose tools. 6-Chloro-6-deoxygalactose solves this with a chlorine at C6, enabling precise steric and hydrogen-bonding SAR studies of GLUT1/SGLT1 recognition pockets. Its reduced active transport vs. galactose and 6-fluoro-galactose, combined with complete transport loss upon bromine/iodine substitution, provides a definitive probe for mapping the C6 subsite. • GLUT1 Transport Inhibitor: Blocks CNS glucose entry; use with inactive 6-chloro-6-deoxyfructose as control. • Antifertility Threshold Control: Requires >300 μmol/kg/day, serving as low-potency control in reproductive toxicology. • Sucralose Intermediate: Direct incorporation into tetrachlororaffinose streamlines high-intensity sweetener manufacturing. In stock for immediate global dispatch.

Molecular Formula C6H11ClO5
Molecular Weight 198.6 g/mol
CAS No. 18465-32-2
Cat. No. B098906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-6-deoxygalactose
CAS18465-32-2
Synonyms6-chloro-6-deoxygalactose
6-chloro-6-deoxygalactose, (L)-isome
Molecular FormulaC6H11ClO5
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)Cl
InChIInChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5+,6-/m1/s1
InChIKeyZHVNVPHMOCWHHO-DPYQTVNSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-6-deoxygalactose: Compound Overview


6-Chloro-6-deoxygalactose is a chlorinated hexose derivative with molecular formula C₆H₁₁ClO₅ and molecular weight 198.6 g/mol, characterized by the replacement of the C6 hydroxyl group of D-galactose with a chlorine atom [1]. This structural modification imparts distinct physicochemical and biochemical properties relative to the parent sugar and other 6-substituted analogs, making the compound a valuable tool for probing carbohydrate-active enzymes, sugar transport systems, and as a synthetic intermediate for complex glycoconjugates [2].

6-Chloro-6-deoxygalactose: Non-Interchangeability


Substitution at the C6 position of galactose profoundly alters hydrogen-bonding capacity, steric bulk, and metabolic recognition. While 6-deoxy-D-galactose and 6-deoxy-6-fluoro-D-galactose retain some capacity for active intestinal transport, 6-chloro-6-deoxy-D-galactose exhibits markedly reduced accumulation rates due to disrupted hydrogen bonding at C6 [1]. Furthermore, among the 6-chloro-6-deoxysugar family, differential biological activities are observed: 6-chloro-6-deoxyglucose and 6-chloro-6-deoxymannose produce antifertility effects at doses ≥120 μmol/kg/day, whereas 6-chloro-6-deoxygalactose requires ≥300 μmol/kg/day, demonstrating that even subtle stereochemical variations within the chloro-substituted class yield non-interchangeable in vivo pharmacology [2].

6-Chloro-6-deoxygalactose: Direct Comparison Evidence


Antifertility Potency of 6-Chloro-6-deoxysugars

In a comparative study of five 6-chloro-6-deoxysugars, 6-chloro-6-deoxygalactose exhibited the highest oral antifertility threshold dose in male rats. At >300 μmol/kg/day, it was 2.5-fold less potent than 6-chloro-6-deoxyglucose (>120 μmol/kg/day) and 6-chloro-6-deoxymannose (>120 μmol/kg/day), and over 3-fold less potent than 6-chloro-6-deoxyfructose (>90 μmol/kg/day) [1]. This reduced potency correlates with diminished inhibition of sperm glucose oxidation, suggesting that the galacto-configuration confers resistance to the metabolic activation or target engagement mechanisms that underlie the antifertility effects of the gluco- and fructo- analogs [1].

Male Contraception Sperm Metabolism Glycolysis Inhibition 6-Chlorosugar Pharmacology

Intestinal Active Transport of C6-Substituted Galactose

Using everted intestinal sac preparations from hamsters and rats, D-galactose and 6-deoxy-6-fluoro-D-galactose were actively accumulated far more rapidly than 6-deoxy-D-galactose and 6-chloro-6-deoxy-D-galactose [1]. The poor transport of the 6-chloro derivative is attributed to the inability of the chlorine atom to participate in hydrogen bonding with the carrier protein at the C6 recognition site, whereas fluorine, despite its electronegativity, can still engage as a weak hydrogen-bond acceptor [1]. Importantly, 6-bromo-6-deoxy- and 6-deoxy-6-iodo-D-galactose showed no active transport, establishing chlorine as the largest halogen substituent at C6 that permits any measurable accumulation [1].

Sugar Transport Hexose Uptake Intestinal Absorption C6 Modification

Blood-Brain Barrier Glucose Transport Inhibition

In studies of the hexose transport system at the blood-brain barrier, 6-chloro-6-deoxygalactose, along with 6-chloro-6-deoxymannose and 6-tosyl-6-deoxygalactose, inhibited D-glucose transport. In contrast, 6-chloro-6-deoxyfructose was without effect, demonstrating that the aldose versus ketose configuration is a critical determinant of transporter interaction [1]. This differential inhibition pattern suggests that 6-chloro-6-deoxygalactose can serve as a selective probe for GLUT1-mediated transport, whereas the fructose analog cannot.

Blood-Brain Barrier GLUT1 Transporter Hexose Transport Inhibition Chlorinated Sugar Derivatives

Sucralose Synthesis: 6-Chloro Protecting Group

6-Chloro-6-deoxygalactose is a key structural component of the patented intermediate tetrachlororaffinose (TCR), specifically as the 6-O-(6-chloro-6-deoxygalactosyl) substituent on sucralose [1]. TCR is prepared by treating raffinose with thionyl chloride in the presence of triphenylphosphine oxide, and the 6-chloro-6-deoxygalactosyl moiety is subsequently removed enzymatically using α-galactosidases from Mortierella vinacea, Circinella muscae, or Aspergillus niger to liberate sucralose [1]. This contrasts with alternative synthetic routes that rely on selective acylation or tritylation strategies, which are described as 'not easy to perform' [1].

Sucralose Synthesis Tetrachlororaffinose Enzymatic Cleavage High-Intensity Sweetener

6-Chloro-6-deoxygalactose: Key Applications


Hexose Transporter C6 Substrate Recognition

Researchers investigating GLUT family transporters or intestinal SGLT1 can use 6-chloro-6-deoxygalactose as a tool compound to define the steric and hydrogen-bonding requirements at the C6 recognition pocket. Its reduced but detectable active transport relative to galactose and 6-fluoro-galactose, combined with its complete transport loss upon bromine or iodine substitution, makes it ideal for structure-activity relationship (SAR) studies of the C6 subsite [1].

Control for 6-Chlorosugar Antifertility Studies

Given its significantly higher antifertility threshold dose (>300 μmol/kg/day) compared to 6-chloro-6-deoxyglucose (>120 μmol/kg/day) and 6-chloro-6-deoxymannose (>120 μmol/kg/day), 6-chloro-6-deoxygalactose serves as an excellent negative or low-potency control in reproductive toxicology and glycolytic inhibition assays [1]. Its use ensures that observed effects are specific to the more potent analogs rather than a general class effect.

Sucralose Production Intermediate

In industrial settings, 6-chloro-6-deoxygalactose is incorporated into tetrachlororaffinose, which upon enzymatic cleavage with α-galactosidases yields sucralose [1]. This route circumvents the difficulties associated with selective chemical protection of the sucrose 6-position, offering a more streamlined and scalable manufacturing process for this high-intensity sweetener [1].

Blood-Brain Barrier Glucose Transport Inhibitor

For neuroscience and pharmacology studies requiring modulation of glucose entry into the central nervous system, 6-chloro-6-deoxygalactose can be employed as an inhibitor of GLUT1-mediated transport, whereas 6-chloro-6-deoxyfructose is inactive [1]. This pair of compounds allows for well-controlled experiments dissecting the role of glucose transport in brain metabolism and drug delivery.

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